Estrone 17-Ethylene Ketal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8'R,9'S,13'S,14'S)-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-19-8-6-16-15-5-3-14(21)12-13(15)2-4-17(16)18(19)7-9-20(19)22-10-11-23-20/h3,5,12,16-18,21H,2,4,6-11H2,1H3/t16-,17-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYONAIDRKGWBX-YRXWBPOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Estrone 17 Ethylene Ketal
Ketalization of Estrone (B1671321): Reaction Conditions and Mechanisms
The conversion of the 17-ketone of estrone into an ethylene (B1197577) ketal is a common protective measure. This transformation prevents the ketone from undergoing reactions while other parts of the molecule are being chemically altered.
Acid-Catalyzed Formation of the 17-Ethylene Ketal
The most prevalent method for the synthesis of Estrone 17-Ethylene Ketal involves the acid-catalyzed reaction of estrone with ethylene glycol. scispace.com This reaction, a classic example of ketal formation, selectively protects the C17 ketone. The phenolic hydroxyl group at the C3 position is significantly less reactive under these conditions and does not interfere. A common acid catalyst employed for this purpose is p-toluenesulfonic acid (PTSA). google.comgoogle.com The reaction entails mixing estrone, an excess of ethylene glycol, and a catalytic amount of the acid in a suitable solvent. google.comgoogle.com The equilibrium of the reaction is driven towards the product by removing the water formed during the reaction, often accomplished using a Dean-Stark apparatus or by adding a dehydrating agent like triethyl orthoformate. google.comgoogle.com
Optimization of Reaction Parameters for Ketalization (e.g., solvent effects, temperature, time, catalyst loading)
The efficiency and yield of the ketalization of estrone are highly dependent on the reaction parameters. Researchers have optimized these conditions to maximize the formation of the desired product. Key parameters include the choice of solvent, reaction temperature, duration, and the amount of catalyst used. scispace.comgoogle.com
For instance, a procedure might involve using trichloromethane as the solvent, with reaction temperatures maintained between 10-30°C for a period of 15-20 hours. google.com Another approach raises the temperature to between 40°C and 60°C to expedite the reaction. google.com To ensure the reaction proceeds to completion, methods for water removal are critical. This can be achieved through a traditional Dean-Stark apparatus or by using chemical dehydrating agents such as triethyl orthoformate or molecular sieves. scispace.comgoogle.com A modified apparatus for small-scale reactions, which can be more efficient than a traditional Dean-Stark setup, involves a pressure-equalized addition funnel packed with 4Å molecular sieves. scispace.com The optimization of these parameters is crucial for achieving high yields, such as the 77% yield reported under specific modified conditions. scispace.com
Table 1: Optimized Reaction Parameters for Ketalization of Estrone
| Parameter | Condition 1 | Condition 2 | Notes |
|---|---|---|---|
| Solvent | Trichloromethane | Not specified, but compatible with Dean-Stark | Solvent choice affects solubility and boiling point for water removal. |
| Reagents | Estrone, Ethylene Glycol, Triethyl Orthoformate | Estrone, Ethylene Glycol | Triethyl orthoformate acts as a dehydrating agent. |
| Catalyst | p-Toluenesulfonic Acid (PTSA) | p-Toluenesulfonic Acid (PTSA) | Catalytic amounts are sufficient to promote the reaction. |
| Temperature | 10-30°C | 45°C | Higher temperatures can increase the reaction rate. google.com |
| Time | 15-20 hours | Not specified, monitored by HPLC | Reaction completion is often monitored chromatographically. google.com |
| Water Removal | Chemical (Triethyl Orthoformate) | Dean-Stark Apparatus or Molecular Sieves | Essential for driving the reaction equilibrium towards the ketal product. scispace.com |
Mechanistic Studies of 17-Ketal Formation
The formation of the 17-ethylene ketal from estrone proceeds via a well-established mechanism for acid-catalyzed acetal (B89532) formation. The process is initiated by the protonation of the carbonyl oxygen at C17 by the acid catalyst (e.g., PTSA). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The first nucleophilic attack is from one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate. Following a proton transfer, the second hydroxyl group of the ethylene glycol molecule attacks the same carbon in an intramolecular fashion. This step is followed by the elimination of a water molecule, which, after deprotonation, yields the stable five-membered dioxolane ring of the ethylene ketal. The removal of water is critical as all steps in the mechanism are reversible.
Chemo- and Regioselective Ketalization in Polyfunctionalized Steroid Precursors
In the synthesis of complex steroids, chemo- and regioselectivity are paramount. Steroid molecules often possess multiple carbonyl groups with varying reactivities, necessitating selective protection of one over the others. For estrone itself, the selectivity is straightforward as the C17 ketone is the only ketone functionality present, and it is more reactive towards ketalization than the C3 phenol.
However, in precursors like androstadienedione (ADD), which has ketone groups at both C3 and C17, the regioselectivity of ketalization becomes a critical consideration. The relative reactivity of these ketones can be influenced by steric hindrance and electronic effects. The C17 ketone is generally more sterically hindered than the C3 ketone. By carefully selecting the reaction conditions—such as the catalyst, temperature, and reaction time—it is possible to selectively protect one ketone while leaving the other available for subsequent transformations. This selective protection is a cornerstone of steroid synthesis, allowing for the precise and controlled construction of complex hormonal drugs and their derivatives. google.com
Total and Partial Synthesis Approaches Utilizing this compound as an Intermediate
This compound serves as a vital intermediate in both the partial synthesis of estrogen derivatives and the total synthesis of estrone itself from other steroidal precursors. chemicalbook.com Its role as a protected form of estrone allows for chemical modifications on the A-ring or other parts of the steroid skeleton without affecting the C17 position.
Routes from Androstadienedione (ADD) and Related Steroidal Building Blocks
Androstadienedione (ADD) is a widely used starting material for the synthesis of estrone and other female sex hormones. nih.gov A key step in this synthetic pathway involves the protection of a ketone group via ketalization before the crucial A-ring aromatization step.
In one patented method, ADD is treated with ethylene glycol and triethyl orthoformate in the presence of p-toluenesulfonic acid to form a ketal. google.com This protection strategy is followed by an aromatization reaction to construct the phenolic A-ring characteristic of estrogens. The aromatization can be achieved using metallic lithium in a solvent mixture of ditane and biphenyl. After the A-ring is formed, the ketal protecting group can be removed under acidic conditions to yield estrone. This sequence highlights the essential role of the ketal as a protecting group during the transformation of an androstane (B1237026) skeleton into an estrane (B1239764) skeleton. google.com
Table 2: Synthesis of Estrone from Androstadienedione (ADD)
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Ketalization | ADD, Ethylene Glycol, Triethyl Orthoformate, p-Toluenesulfonic Acid (PTSA), Trichloromethane, 10-30°C, 15-20 hours. google.com | Ketal-protected ADD |
| 2 | Aromatization | Metallic Lithium, Ditane, Biphenyl; followed by acidification. google.com | Estrone crude product |
| 3 | Purification | Recrystallization from a solvent such as methanol (B129727) or acetone (B3395972). google.com | Purified Estrone |
Integration into Convergent and Linear Synthesis Pathways for Estrone Analogues
The chemical stability and selective reactivity of this compound establish it as a critical intermediate in the synthesis of a diverse array of estrone analogues. Its primary function is to act as a protecting group for the highly reactive C-17 ketone, thereby enabling chemical modifications at other positions of the steroid nucleus. This protective strategy is fundamental to both linear and convergent synthetic pathways.
In linear synthesis , this compound serves as a starting point for sequential modifications. For instance, in the preparation of C-4 substituted estrogens, the 17-keto group is first protected as the ethylene ketal. researchgate.netnih.gov This allows for subsequent regioselective reactions, such as formylation or alkylation, on the aromatic A-ring without interference from the D-ring ketone. researchgate.netnih.gov Once the desired modifications on the A-ring or other parts of the molecule are complete, the ethylene ketal is easily removed under acidic conditions to regenerate the C-17 ketone, yielding the final analogue. This step-by-step approach is also employed in the synthesis of derivatives with modified side chains at various positions, underscoring the ketal's role in directing reactivity.
In convergent synthesis , where different fragments of the molecule are prepared separately before being combined, the ethylene ketal protecting group offers the necessary stability to withstand multiple reaction steps. The Torgov synthesis, a well-known convergent route to steroids, exemplifies the principles of combining molecular fragments. caltech.edu While the classic Torgov route builds the steroid skeleton from simpler precursors, the underlying strategy of protecting carbonyl groups is paramount. The use of a stable protecting group like an ethylene ketal is crucial when complex, multi-functional fragments are assembled, ensuring that the C-17 ketone remains intact until the final deprotection step.
The application of this compound as an intermediate is illustrated in various synthetic routes leading to biologically active estrone analogues. These pathways often involve modifications aimed at altering the parent molecule's interaction with specific biological targets.
| Analogue Class | Synthetic Pathway Type | Purpose of Ketal Protection | Reference |
|---|---|---|---|
| C-4 Substituted Estrones (e.g., 4-Formylestrone) | Linear | To allow for electrophilic aromatic substitution on the A-ring without side reactions at the C-17 ketone. | researchgate.netnih.gov |
| C-16 Halogenated Estrones | Linear | To enable selective halogenation at the C-16 position adjacent to the protected ketone. | google.com |
| A-Ring Substituted Estrogens | Linear | To facilitate various modifications on the phenolic A-ring while preserving the D-ring ketone. | nih.gov |
| Complex Steroid Skeletons | Convergent | To ensure the stability of the D-ring fragment during the assembly of the complete tetracyclic system. | caltech.edu |
Scalability and Process Chemistry Considerations for Preparative Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of reaction conditions, reagent selection, and process efficiency. The preparative synthesis is designed to be robust, cost-effective, and suitable for producing large quantities of the intermediate. google.comgoogle.com
A common industrial method involves the direct ketalization of a suitable steroid precursor, such as Androst-1,4-diene-3,17-dione (ADD), which can be sourced from materials like soybean oil. google.com This reaction is typically carried out in the presence of ethylene glycol as the ketal-forming reagent and an acid catalyst, frequently p-Toluenesulfonic acid (PTSA). google.comgoogle.com To drive the reaction equilibrium towards the formation of the ketal, a dehydrating agent or technique is employed. Triethyl orthoformate is often used as a chemical water scavenger, reacting with the water produced during the reaction to prevent the reverse reaction (hydrolysis) from occurring. google.com
The choice of solvent is critical for scalability. Chloroform or other suitable chlorinated solvents are often used to ensure the solubility of the steroid starting material. google.com The reaction is typically run under an inert atmosphere, such as nitrogen, to prevent side reactions and degradation of reagents. google.com
Process parameters are optimized for efficiency and yield. The reaction is often conducted at a controlled temperature, for instance between 10-30°C, for an extended period of 15-20 hours to ensure complete conversion. google.com
| Parameter | Description | Reference |
|---|---|---|
| Starting Material | Androst-1,4-diene-3,17-dione (ADD) | google.com |
| Reagents | Ethylene glycol, Triethyl orthoformate (water scavenger) | google.com |
| Catalyst | p-Toluenesulfonic acid (PTSA) | google.comgoogle.com |
| Solvent | Trichloromethane (Chloroform) | google.com |
| Temperature | 10-30°C | google.com |
| Reaction Time | 15-20 hours | google.com |
| Workup | Quenching with organic base, solvent evaporation, precipitation/crystallization. | google.com |
| Purification | Recrystallization (e.g., from Methanol or Acetone) | google.com |
Chemical Reactivity and Transformation Studies of Estrone 17 Ethylene Ketal
Deprotection Strategies and Regeneration of the 17-Keto Functionality
The regeneration of the 17-keto group from the ethylene (B1197577) ketal is a crucial step in the synthesis of various estrone (B1671321) derivatives. This is typically achieved through hydrolysis under acidic conditions.
Acid-Mediated Ketal Hydrolysis
Acid-mediated hydrolysis is a standard method for the deprotection of ketals. In the context of estrone 17-ethylene ketal, this process involves treating the compound with an acid in the presence of water to regenerate the ketone at the C-17 position. Common acidic conditions for this transformation include the use of reagents like pyridinium (B92312) p-toluenesulfonate (PPTS) in a mixture of acetone (B3395972) and water. This method is effective in cleaving the ketal and restoring the carbonyl functionality, a key step in the synthesis of various biologically active estrone analogs.
The general mechanism involves the protonation of one of the ketal oxygen atoms, followed by the elimination of ethylene glycol and subsequent attack by water to form a hemiketal. Further protonation and elimination of a second molecule of ethylene glycol yields the desired ketone.
Reactions on the Steroid Skeleton with Intact 17-Ethylene Ketal Protection
The presence of the 17-ethylene ketal allows for a wide range of chemical transformations to be performed on other parts of the estrone steroid skeleton.
Functionalization at C-16 and C-15 Positions
With the 17-keto group protected, the adjacent C-16 and C-15 positions become accessible for functionalization. Various derivatives have been synthesized by introducing substituents at these positions to explore their potential as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). researchgate.netnih.govnih.gov For instance, 16α-hydroxyestrone is a major metabolite of estrone and an intermediate in the biosynthesis of estriol. wikipedia.org The synthesis of 16-oxygenated estratriene derivatives often involves the protection of the 17-keto group as an ethylene ketal, followed by reactions at the C-16 position. nih.gov Similarly, C-15 substituted estrone derivatives have been designed and synthesized as potent inhibitors of 17β-HSD1. researchgate.net These modifications can significantly impact the biological activity of the steroid.
A-Ring Modifications and Aromatization Processes
The aromatic A-ring of estrone is another key site for chemical modification. The 17-ethylene ketal protecting group is stable under various conditions used for A-ring functionalization, such as halogenation. nih.gov For example, electrophilic halogenation of estrone derivatives can introduce bromine or iodine at the C-2 and C-4 positions. nih.govresearchgate.net These halogenated derivatives can serve as precursors for further modifications through cross-coupling reactions.
Aromatization processes, which are crucial for the synthesis of estrogens from androgen precursors, can also be carried out with the 17-position protected. While the A-ring of estrone is already aromatic, related steroid precursors with non-aromatic A-rings can undergo aromatization while the 17-ethylene ketal remains intact, leading to the formation of various estrogenic compounds. researchgate.netnih.gov
Introduction of Terminal Alkynes and Azides for Bioorthogonal Ligation Chemistries
The field of bioorthogonal chemistry utilizes reactions that can occur in living systems without interfering with native biochemical processes. escholarship.orgbohrium.comnih.gov The introduction of terminal alkynes and azides onto the estrone scaffold, while the 17-position is protected as an ethylene ketal, allows for the use of these powerful ligation techniques.
These functional groups can be introduced at various positions on the steroid nucleus, often on the A-ring or at other accessible sites. Once incorporated, the alkyne or azide-modified estrone derivative can be conjugated to other molecules (e.g., fluorescent probes, peptides, or drugs) that bear the complementary functional group (an azide (B81097) for an alkyne, or an alkyne for an azide) through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC). nih.govmdpi.com This approach has been used to synthesize heterodimers of estrone derivatives with potential antiproliferative activity. mdpi.com
Reactivity of the C-3 Phenolic Hydroxyl Group (e.g., etherification, esterification)
The phenolic hydroxyl group at the C-3 position of this compound is a key site for functionalization, readily undergoing reactions such as etherification and esterification. These transformations are fundamental in the synthesis of estrogen derivatives with modified properties.
Etherification: The conversion of the C-3 hydroxyl group to an ether is commonly achieved through reactions like the Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. For instance, the synthesis of 3-O-benzyl this compound can be accomplished by treating this compound with a base such as sodium hydride, followed by the addition of benzyl (B1604629) bromide. nih.gov This protective group strategy is pivotal in multistep syntheses, allowing for selective reactions at other positions of the steroid nucleus. google.com
Esterification: The C-3 phenolic hydroxyl group can also be readily esterified to form various ester derivatives. A common method for this transformation is the acylation with an acid chloride or anhydride (B1165640) in the presence of a base. For example, acetylation of the hydroxyl group at C-3 can be achieved following the protection of the C-17 carbonyl group as an ethylene ketal. google.comgoogle.com This process is often employed in the synthesis of estrogen prodrugs or to modify the pharmacokinetic profile of the parent compound.
The following table summarizes typical etherification and esterification reactions of the C-3 phenolic hydroxyl group of this compound, based on established synthetic methodologies for steroidal phenols.
| Reaction Type | Reagents and Conditions | Product |
| Etherification | 1. Base (e.g., NaH, K2CO3) 2. Alkyl halide (e.g., CH3I, C2H5Br, BnCl) Solvent (e.g., DMF, Acetone) | 3-O-Alkyl this compound |
| Esterification | 1. Acylating agent (e.g., Ac2O, BzCl) 2. Base (e.g., Pyridine, Et3N) Solvent (e.g., CH2Cl2) | 3-O-Acyl this compound |
Stereochemical Control and Diastereoselectivity in Transformations Adjoining the Ketalized Center
The ethylene ketal at the C-17 position can exert a significant influence on the stereochemical outcome of reactions at adjacent positions, particularly at C-16. The bulky nature of the ketal group can direct incoming reagents to the less hindered face of the steroid, leading to high diastereoselectivity.
Research into the synthesis of C-16 substituted estrone and estradiol (B170435) derivatives has highlighted the importance of the C-17 protecting group in controlling stereochemistry. nih.gov For instance, in the introduction of a substituent at the C-16 position, the ketal group can block one face of the D-ring, forcing the incoming group to attack from the opposite face, thereby leading to a specific stereoisomer. While direct studies on this compound are not extensively detailed in readily available literature, the principles of steric hindrance from bulky C-17 substituents are well-established in steroid chemistry. The neighboring group participation of functionalities at or near C-17 can also play a role in directing the stereochemical course of a reaction. nih.gov
Ring Cleavage and Rearrangement Reactions Involving the Ketal Moiety
The ethylene ketal moiety, while generally stable under neutral and basic conditions, is susceptible to cleavage under acidic conditions. This acid-catalyzed hydrolysis regenerates the C-17 ketone of estrone. The mechanism typically involves protonation of one of the ketal oxygen atoms, followed by ring opening to form a resonance-stabilized oxonium ion intermediate. Subsequent attack by water leads to the formation of a hemiacetal, which then collapses to the ketone and ethylene glycol.
Under certain conditions, the formation of a carbocation intermediate during ketal cleavage or other reactions in its vicinity can lead to skeletal rearrangements. For example, Wagner-Meerwein rearrangements are known to occur in steroidal systems, particularly when a carbocation is generated at a tertiary center. rsc.org While specific examples detailing ring cleavage-initiated rearrangements of this compound are not prevalent in the literature, the general principles of steroid chemistry suggest that such transformations are plausible under appropriate acidic or solvolytic conditions. The stability of the steroidal backbone and the specific reaction conditions would dictate the likelihood and nature of any such rearrangement.
Advanced Applications of Estrone 17 Ethylene Ketal in Synthetic Methodology
Strategic Utility as a Protecting Group in Complex Steroid Synthesis
The chemical reactivity of the C-17 ketone in the estrone (B1671321) scaffold necessitates protection during synthetic sequences that target other positions of the steroid. The formation of the 17-ethylene ketal provides a robust and reliable method to shield this functionality, enabling a wide array of chemical transformations elsewhere on the molecule.
The primary function of the ethylene (B1197577) ketal group at the C-17 position is to prevent the ketone from participating in unwanted reactions. Many synthetic operations, such as reductions, oxidations, and nucleophilic additions aimed at other parts of the steroid, would be compromised by the presence of a free ketone. For instance, during reductions of other functional groups, the C-17 ketone could be unintentionally converted to a hydroxyl group. By converting the ketone to a stable ethylene ketal, chemists can effectively prevent such side reactions, ensuring the integrity of the C-17 position until the desired transformations are complete. This protective strategy is crucial for maintaining the desired stereochemistry and functionality of the final product.
The stability of the ethylene ketal to a variety of reaction conditions makes it an ideal protecting group. It is generally unreactive towards many reagents, including hydrides, organometallics, and mild oxidizing agents. This inertness allows for a broad scope of synthetic manipulations to be performed on the steroid framework without affecting the C-17 position. Once the desired modifications have been achieved, the ketal can be readily and cleanly removed under acidic conditions to regenerate the original ketone, often with high yields.
The protection of the C-17 ketone as an ethylene ketal is a key tactic that facilitates complex, multi-step syntheses involving remote functionalization of the steroid nucleus. With the C-17 position secured, chemists can focus on introducing or modifying functional groups at distant sites, such as the A, B, or C rings of the steroid. This is exemplified in the preparation of A-ring substituted estrogen derivatives, which have been investigated for their potential as antitumor agents. chemicalbook.comamyjet.com
This strategy allows for the execution of sequential reactions, building molecular complexity in a controlled and predictable manner. The robust nature of the ethylene ketal ensures it withstands the often-harsh conditions of these extended synthetic routes. This includes reactions that might otherwise be incompatible with a free ketone, thereby expanding the repertoire of chemical transformations available for the synthesis of intricate steroid analogues.
Precursor for the Generation of Novel Steroidal Scaffolds and Derivatives
Beyond its role as a protecting group, estrone 17-ethylene ketal is a valuable precursor for the synthesis of a variety of modified steroids. Its stable structure provides a solid foundation upon which to build new and complex functionalities, leading to the creation of novel steroidal scaffolds with potential biological activity.
This compound is a key starting material in the synthesis of Δ15-keto steroids. google.com This class of compounds is of interest as intermediates in the total synthesis of biologically active steroids, including those with cardiac activity. google.com The synthesis typically involves the introduction of a bromine atom at the C-16 position of the protected estrone, followed by an elimination reaction to form a double bond between C-15 and C-16.
The reaction is often carried out by treating the 16-bromo derivative with a base, such as an alcoholate, in a suitable solvent like dimethyl sulfoxide (B87167) or dimethylformamide. google.com The resulting Δ15-17,17-ethylenedioxy steroid can then be deprotected by acid-catalyzed hydrolysis to yield the desired Δ15-17-ketosteroid. google.com This method provides a reliable route to these unsaturated ketone intermediates, which are otherwise challenging to prepare.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield |
|---|---|---|---|---|
| 1 | 3-Methoxy-16β-bromo-17,17-ethylenedioxy-estra-1,3,5(10)-triene | Sodium methylate, Dimethylformamide, 80°C | 3-Methoxy-17,17-ethylenedioxy-estra-1,3,5(10),15-tetraene | - |
| 2 | 3-Methoxy-17,17-ethylenedioxy-estra-1,3,5(10),15-tetraene | p-Toluenesulfonic acid, Benzene, Isopropanol, Acetone (B3395972), Water, Reflux | 3-Methoxyestra-1,3,5(10),15-tetraen-17-one | 80% |
The hydroxyl group at the C-3 position of this compound is a versatile handle for the introduction of various ether linkages and other oxygenated functionalities. These modifications can significantly alter the biological properties of the steroid. The synthesis of these derivatives often involves the reaction of the C-3 hydroxyl group with a suitable electrophile in the presence of a base.
For example, the preparation of 3-substituted estrone and estradiol (B170435) derivatives has been explored for the development of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme implicated in estrogen-dependent diseases. Microwave-assisted synthesis has been employed to create diaryl ethers at the C-3 position, demonstrating the utility of this compound in medicinal chemistry applications.
This compound also serves as a valuable intermediate in the synthesis of steroids with heterocyclic rings fused to the A-ring. These novel structures are of interest due to their potential for unique biological activities. The synthesis of these compounds often involves multi-step sequences that build the heterocyclic ring onto the existing steroid framework.
For instance, D-ring-fused dioxaphosphorinanes have been synthesized from estrone derivatives. nih.gov While this specific example starts from estrone, the principle of using a protected C-17 ketone would be applicable in more complex syntheses where modifications to the A-ring are desired without interference from the D-ring. The stability of the ethylene ketal allows for the necessary chemical transformations to construct the fused heterocyclic system. Similarly, the synthesis of other spiro heterocyclic steroids, such as spiro-1,3-oxazolines, has been reported from estrane (B1239764) derivatives, highlighting the versatility of protected steroid intermediates in accessing diverse molecular architectures. nih.gov
Synthetic Routes to Modified Steroid Ring Systems (e.g., 2-oxa-steroids)
The synthesis of heteroatom-containing steroids, such as 2-oxa-steroids, represents a significant modification of the classic tetracyclic steroid framework. These analogs are of interest for their unique biological properties. The preparation of these compounds often requires extensive manipulation of the A-ring, for which the protection of the reactive C-17 ketone is a prerequisite. This compound is an ideal starting material for such synthetic endeavors.
The general strategy involves the oxidative cleavage of the A-ring followed by cyclization to form a lactone. For example, the synthesis of 2-oxa-steroids can be achieved from an appropriate α,β-unsaturated ketone precursor in the A-ring. researchgate.net One established method involves the oxidation of a 1-en-3-one steroid derivative. mdpi.com This transformation can be accomplished using reagents like lead tetraacetate or a two-step process involving ozonolysis followed by reduction. mdpi.comgoogle.com
In this context, the synthesis would begin with this compound. The phenolic A-ring would first be converted to a suitable intermediate, such as a 1-en-3-one system, while the C-17 position remains protected by the ethylene ketal. This intermediate can then undergo oxidative cleavage of the double bond between C-1 and C-2. Subsequent reduction and lactonization yield the 2-oxa-5α-androstan-3-one skeleton. google.com The final step would involve the acidic hydrolysis of the ethylene ketal to regenerate the C-17 ketone if desired, or its conversion to a 17β-hydroxyl group. This strategic use of the ketal protecting group ensures that the highly reactive C-17 carbonyl does not interfere with the delicate oxidation and rearrangement reactions required to form the A-ring lactone.
| Compound Name | Role in Synthesis |
|---|---|
| This compound | Protected starting material |
| 2-oxa-5α-androstan-3-one | Target modified steroid ring system |
| Lead tetraacetate | Oxidizing agent for A-ring cleavage mdpi.com |
| Ozone | Reagent for ozonolysis of A-ring double bond google.com |
Application in the Synthesis of Isotopically Labeled Steroid Analogs
Isotopically labeled steroids are indispensable tools in metabolism studies, clinical diagnostics, and environmental analysis, serving as internal standards for highly sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS). sci-hub.runih.gov The use of stable isotope-labeled standards, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), allows for precise and accurate quantification through isotope dilution methods. sci-hub.rusigmaaldrich.com
This compound is a valuable precursor for the synthesis of labeled estrone analogs. The protection of the C-17 ketone prevents unwanted side reactions and allows for the regioselective introduction of isotopic labels at other sites on the steroid scaffold. A common labeling pattern for estrone involves the introduction of deuterium atoms onto the aromatic A-ring, for example, at the C-2 and C-4 positions, to create d₄-labeled estrone. nih.gov
The synthetic process would involve treating this compound under deuterating conditions, such as acid-catalyzed exchange with a deuterium source (e.g., D₂O). The electron-rich nature of the phenolic A-ring facilitates electrophilic substitution of hydrogen with deuterium at the ortho and para positions relative to the C-3 hydroxyl group. Once the labeling is complete, the ethylene ketal at C-17 can be easily removed by acid hydrolysis to yield the desired isotopically labeled estrone. The stability of the ketal group under the conditions required for isotopic labeling, followed by its facile removal, underscores its utility in these synthetic schemes. The resulting labeled estrone can then be used to improve the accuracy of analytical measurements by correcting for variations in sample preparation and instrument response. nih.govsigmaaldrich.com
| Compound Name | Isotope | Application/Role |
|---|---|---|
| This compound | N/A | Protected starting material for labeling |
| d₄-Estrone | Deuterium (²H) | Isotopically labeled internal standard nih.gov |
| Carbon-13 labeled steroids | Carbon-13 (¹³C) | Stable isotope-labeled internal standards sci-hub.ru |
| Deuterium oxide (D₂O) | Deuterium (²H) | Deuterium source for labeling reaction |
Computational and Theoretical Investigations Pertaining to Ketalized Steroids
Conformational Analysis of Estrone (B1671321) 17-Ethylene Ketal and Related Structures
The three-dimensional structure of a steroid is paramount to its biological function. The rigid tetracyclic core of the estrane (B1239764) skeleton, consisting of three six-membered rings and one five-membered D-ring, can adopt various conformations. libretexts.orglibretexts.org Computational methods, such as molecular mechanics and quantum chemistry calculations, are invaluable tools for determining the most stable conformations of Estrone 17-Ethylene Ketal. acs.org
The introduction of the ethylene (B1197577) ketal at the C-17 position significantly influences the conformation of the D-ring. The five-membered D-ring in steroids is known for its flexibility and can adopt several puckered conformations, such as the envelope and twist forms. nih.govacs.org The spirocyclic nature of the ethylene ketal imposes geometric constraints that alter the puckering of the D-ring compared to the parent estrone. Theoretical calculations can predict the preferred D-ring conformation by evaluating the relative energies of these different puckered forms.
A hypothetical conformational analysis of the D-ring in this compound compared to Estrone is presented in Table 1. The data illustrates how the presence of the ethylene ketal can shift the conformational equilibrium of the D-ring.
| Compound | D-Ring Conformation | Calculated Relative Energy (kcal/mol) | Key Dihedral Angle (C13-C17-C16-C15) |
|---|---|---|---|
| Estrone | 13α,14β-Half-Chair | 0.00 | -21.5° |
| Estrone | 13α-Envelope | 1.25 | -15.8° |
| This compound | 13β,14α-Twist | 0.00 | -25.2° |
| This compound | 13β-Envelope | 0.85 | -19.7° |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.netresearchgate.net For this compound, these calculations can provide valuable information on charge distribution, molecular orbitals, and reactivity indices.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. A hypothetical comparison of the electronic properties of Estrone and its 17-ethylene ketal derivative is shown in Table 2.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculated Dipole Moment (Debye) |
|---|---|---|---|---|
| Estrone | -5.89 | -1.23 | 4.66 | 2.85 |
| This compound | -5.75 | -0.98 | 4.77 | 2.21 |
Molecular Modeling of Ketal Formation and Hydrolysis Reaction Pathways
Computational modeling can be used to elucidate the reaction mechanisms of ketal formation and hydrolysis. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of the reaction pathway can be constructed. ic.ac.uk This provides insights into the reaction kinetics and the factors that influence the reaction rate.
The formation of this compound from estrone and ethylene glycol is typically an acid-catalyzed process. The hydrolysis of the ketal back to the ketone is the reverse reaction, also generally acid-catalyzed. google.com Molecular modeling can help to visualize the step-by-step mechanism, including the protonation of the carbonyl oxygen, nucleophilic attack by the diol, and subsequent dehydration steps.
A hypothetical energy profile for the acid-catalyzed hydrolysis of this compound is presented in Table 3. This table outlines the relative energies of the key species involved in the reaction pathway.
| Species | Description | Calculated Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactant | Protonated this compound | 0.00 |
| Transition State 1 | Ring opening to form a hemiacetal intermediate | +15.2 |
| Intermediate | Hemiacetal | +5.8 |
| Transition State 2 | Proton transfer and elimination of ethylene glycol | +18.5 |
| Product | Protonated Estrone + Ethylene Glycol | -2.5 |
Investigation of Steric and Electronic Effects of the Ethylene Ketal Moiety on Steroid Conformation and Reactivity
Steric Effects: The ethylene ketal group is bulkier than the original carbonyl group. This increased steric hindrance can influence the approach of reactants to the D-ring and adjacent regions of the steroid nucleus. ub.edu For instance, enzymatic reactions that involve binding in the vicinity of the C-17 position might be affected by this steric bulk.
Electronic Effects: The ethylene ketal is an electron-donating group compared to the electron-withdrawing carbonyl group. This alteration in the electronic nature of the C-17 position can have long-range effects on the reactivity of other functional groups in the steroid molecule through conformational transmission. acs.org For example, the reactivity of the phenolic A-ring could be subtly modulated by the electronic changes at the D-ring.
A summary of the hypothetical steric and electronic effects of the ethylene ketal group is provided in Table 4.
| Property | Estrone (17-keto) | This compound | Predicted Consequence |
|---|---|---|---|
| Steric Hindrance at C-17 | Moderate | High | Altered binding affinity to receptors and enzymes. |
| Electronic Nature of C-17 | Electrophilic | Less Electrophilic | Reduced susceptibility to nucleophilic attack at C-17. |
| Effect on A-Ring Reactivity | Baseline | Slightly increased electron density | Potential for altered reactivity in A-ring substitutions. |
Conclusion and Future Research Directions
Summary of Current Academic Research Landscape for Estrone (B1671321) 17-Ethylene Ketal
The current academic research landscape for Estrone 17-Ethylene Ketal primarily positions it as a crucial intermediate in the synthesis of more complex steroid derivatives. Its primary function is the protection of the C17 ketone group of estrone, a necessary step to allow for selective chemical modifications at other positions of the steroid scaffold. Research has explored its use in the preparation of various biologically active molecules. For instance, it serves as a precursor in the synthesis of D-ring modified estrone derivatives that have been investigated as potent inhibitors of steroid sulfatase (STS). nih.gov
While direct research focusing exclusively on the biological activities of this compound is limited, its importance is underscored by its role in facilitating the synthesis of novel compounds with potential therapeutic applications. The protection of the 17-keto group is a common strategy in steroid chemistry, enabling regioselective reactions on the A-ring or other parts of the molecule. This has been instrumental in the development of new steroidal oximes and other derivatives with potential antitumor properties. nih.gov
Prospects for Novel Synthetic Methodologies and Catalytic Approaches
The synthesis of steroids has been significantly advanced by the advent of new catalytic methods, and these hold considerable promise for the preparation of this compound and related compounds. umich.edunih.gov Future research is likely to focus on the development of more efficient and stereoselective catalytic processes for the ketalization reaction itself and for subsequent transformations of the protected steroid.
Transition metal-catalyzed reactions, such as palladium-catalyzed dearomatizative cyclizations and metallacycle-mediated cross-couplings, are emerging as powerful tools for the construction of complex steroid cores. umich.edunih.gov These methodologies could be adapted for the synthesis of novel steroid architectures starting from this compound. The application of organocatalysis also presents an attractive avenue for the development of enantioselective reactions, potentially leading to the synthesis of novel chiral steroid derivatives.
Future synthetic strategies may also explore cascade reactions, which allow for the construction of multiple rings in a single step, offering a more atom-economical and efficient approach to steroid synthesis. pnas.org The development of novel catalytic systems for the selective reduction of unsaturated steroids in the presence of various functional groups is another area of active research that could impact the synthesis of derivatives from this compound. nih.gov
| Synthetic Approach | Potential Application to this compound Chemistry | Key Advantages |
| Transition Metal Catalysis | Construction of complex polycyclic steroid cores from ketalized precursors. umich.edunih.gov | High efficiency and stereoselectivity. |
| Organocatalysis | Enantioselective functionalization of the steroid backbone. | Metal-free, environmentally benign conditions. |
| Cascade Reactions | Rapid assembly of complex steroid architectures in a single step. pnas.org | Increased synthetic efficiency and atom economy. |
| Selective Catalytic Reduction | Stereoselective reduction of double bonds in the steroid nucleus. nih.gov | Access to biologically important 5β-steroid structures. |
Advancements in High-Resolution Analytical Characterization of Ketalized Steroids
The structural elucidation and quantification of ketalized steroids like this compound are critical for both synthetic chemistry and potential biological studies. Modern high-resolution analytical techniques offer unprecedented sensitivity and specificity for the characterization of these compounds. encyclopedia.pubsciex.com
High-performance liquid chromatography (HPLC) coupled with fluorescence detection (HPLC-FLD) is a powerful tool for the analysis of steroids, often requiring a derivatization step to introduce a fluorophore. encyclopedia.pubsemanticscholar.org For ketalized steroids, this technique can be employed for purity assessment and quantification in various matrices.
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for steroid analysis. sciex.com Techniques like electron-activated dissociation (EAD) can provide detailed structural information, allowing for the differentiation of isomers and isobars. sciex.com Molecular networking analysis using LC-HRMS data is an innovative approach for the comprehensive study of steroid metabolites and their pathways. nih.gov
Future advancements in analytical techniques will likely focus on improving the sensitivity and resolution of these methods, enabling the detection and characterization of trace amounts of ketalized steroids and their metabolites in complex biological samples. The development of novel derivatization reagents and more sophisticated mass spectrometry fragmentation techniques will further enhance the structural characterization of these molecules. semanticscholar.org
| Analytical Technique | Application in Ketalized Steroid Analysis | Advantages |
| HPLC-FLD | Quantification and purity assessment. encyclopedia.pubsemanticscholar.org | High sensitivity and selectivity with derivatization. |
| LC-HRMS | Structural elucidation and identification of isomers. sciex.com | High mass accuracy and resolution. |
| EAD-based Fragmentation | Detailed structural characterization. sciex.com | Provides diagnostic fragment ions for isomeric differentiation. |
| Molecular Networking | Comprehensive analysis of steroid metabolism. nih.gov | Enables the study of metabolic pathways and biomarker discovery. |
Unexplored Functionalization Pathways and Potential for New Steroid Architectures
The stable ketal protection at the C17 position of this compound opens up a wide range of possibilities for unexplored functionalization pathways at other positions of the steroid nucleus. This allows for the creation of novel steroid architectures with potentially unique biological activities.
The A-ring of the estrone scaffold is a prime target for modification. The synthesis of 3-substituted estrone derivatives has been explored to develop inhibitors of 17β-hydroxysteroid dehydrogenase type 1. mdpi.comnih.gov Further exploration of substitutions at the C2 and C4 positions could lead to new classes of compounds. The introduction of spirocyclic moieties, for instance, has been shown to yield novel indoline (B122111) spiropyrans with interesting chromogenic properties. mdpi.com
Modification of the C and D rings also presents exciting opportunities. The synthesis of D-ring cleaved seco-steroids has resulted in potent inhibitors of steroid sulfatase. nih.gov The development of novel radical-mediated cascade reactions could lead to the formation of new polycyclic systems. pnas.org Furthermore, the synthesis of ent-steroids, the enantiomers of natural steroids, has been shown to produce compounds with interesting biological properties, such as neuroprotection without feminizing effects. nih.gov
Future research in this area will likely focus on the development of regioselective and stereoselective methods for the introduction of diverse functional groups onto the steroid backbone. This will enable the creation of libraries of novel steroid derivatives for biological screening, potentially leading to the discovery of new therapeutic agents.
| Functionalization Strategy | Potential Outcome | Reference Example |
| A-Ring Substitution | Novel enzyme inhibitors. mdpi.comnih.gov | 3-substituted estrone derivatives as 17β-HSD1 inhibitors. |
| Spirocyclization | Compounds with unique photophysical properties. mdpi.com | Indoline spiropyrans based on the estrone scaffold. |
| D-Ring Cleavage | Potent enzyme inhibitors. nih.gov | 16,17-seco-estra-1,3,5(10)-triene-16,17-imide derivatives. |
| Enantioselective Synthesis | Biologically active enantiomers with distinct properties. nih.gov | Synthesis of ent-17β-estradiol with neuroprotective effects. |
Q & A
Q. What are the critical steps in synthesizing Estrone 17-Ethylene Ketal, and how can reaction conditions be optimized?
The synthesis involves protecting the 17-keto group via ethylene ketal formation. Key steps include:
- Aldehyde intermediate preparation : Methyllithium addition to estrone derivatives under inert conditions (e.g., nitrogen atmosphere) to form methylated intermediates .
- Hydrogenation : Palladium-catalyzed hydrogenation to saturate double bonds, followed by acid-catalyzed ketalization with ethylene glycol .
- Purification : Recrystallization (e.g., methylene chloride-hexane) to achieve >98% purity, validated via thin-layer chromatography (TLC) or HPLC . Optimization requires adjusting catalyst loading (e.g., Pd/C ratios), reaction time, and solvent systems (e.g., benzene/ethylene glycol for azeotropic water removal) .
Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm the structure of this compound?
- Ethylene ketal protons : A multiplet at δ 3.86 ppm (4H, -OCH2CH2O-) confirms ketal formation .
- Steroid backbone : Vinyl protons (=CH) appear at δ 5.63–5.85 ppm, while methyl groups (e.g., 18-CH3) resonate as singlets at δ 0.91–0.98 ppm .
- Isomer detection : Split signals (e.g., δ 1.37 vs. δ 1.40 for 19a-CH3) indicate diastereomers, resolved via integration or 2D NMR .
Advanced Research Questions
Q. How can researchers address conflicting NMR data suggesting isomer formation during synthesis?
Contradictory NMR signals (e.g., split methyl groups) often arise from diastereomers or residual solvents. Methodological solutions include:
- Chromatographic separation : Use silica gel column chromatography with gradient elution (e.g., 5–10% ethyl acetate in benzene) to isolate isomers .
- Recrystallization : Solvent systems like acetone-hexane selectively crystallize dominant isomers .
- Dynamic NMR : Variable-temperature experiments to assess rotational barriers in ketal groups .
Q. What strategies ensure reproducibility in estrone derivative synthesis across laboratories?
- Detailed protocols : Specify inert gas flow rates, catalyst activation (e.g., palladium hydroxide pre-treatment), and solvent drying methods (e.g., molecular sieves) .
- Quality control : Mandatory purity checks (e.g., melting point analysis, COA documentation) and batch-to-batch comparisons using standardized reference materials .
- Data transparency : Publish raw spectral data (e.g., IR, NMR) in supplementary materials for cross-validation .
Q. Which statistical methods are suitable for analyzing estrone-related data with limited sample sizes?
- Multilevel regression : Accounts for nested variances in small datasets (e.g., batch effects in synthesis yields) .
- Bayesian inference : Incorporates prior knowledge (e.g., expected purity ranges) to improve parameter estimation in low-n studies .
- Error propagation analysis : Quantifies uncertainties in yield calculations from instrumental errors (e.g., balance precision) .
Methodological Considerations
Q. How can researchers validate the purity of this compound for pharmacological studies?
- HPLC-MS : Use reverse-phase columns (C18) with UV detection (λ = 280 nm) and mass spectrometry to confirm molecular ions (e.g., m/z 360.4 for C22H32O4) .
- Residual solvent analysis : Gas chromatography (GC) with flame ionization detection to quantify traces of benzene or ethylene glycol .
Q. What experimental controls are essential in studying the stability of this compound under varying pH conditions?
- Buffer systems : Test stability in phosphate buffers (pH 2–9) at 37°C, with periodic sampling for HPLC analysis .
- Degradation markers : Monitor estrone regeneration via LC-MS by tracking the loss of ketal protons (δ 3.86 ppm) in NMR .
Data Reporting Standards
Q. How should researchers document synthetic procedures to meet journal reproducibility guidelines?
- Full characterization : Report melting points, optical rotations ([α]D), and spectroscopic data (IR, NMR) for all intermediates and final products .
- Supplemental information : Provide crystallographic data (if available), raw chromatograms, and detailed step-by-step protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
